4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride
CAS No.: 1803590-21-7
Cat. No.: VC2887408
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride - 1803590-21-7](/images/structure/VC2887408.png)
Specification
CAS No. | 1803590-21-7 |
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Molecular Formula | C12H17Cl2NO |
Molecular Weight | 262.17 g/mol |
IUPAC Name | 4-[(3-chlorophenyl)methyl]piperidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Standard InChI Key | NDDAHPKBUWIREE-UHFFFAOYSA-N |
SMILES | C1CNCCC1(CC2=CC(=CC=C2)Cl)O.Cl |
Canonical SMILES | C1CNCCC1(CC2=CC(=CC=C2)Cl)O.Cl |
Introduction
Chemical Structure and Properties
4-(3-Chlorophenyl)piperidin-4-ol is a piperidine derivative with a molecular formula of C11H14ClNO and a molecular weight of 211.69 g/mol . The compound's structure consists of a piperidine ring with a hydroxyl group and a 3-chlorophenyl group both attached at the 4-position. This creates a tertiary alcohol structural feature that influences the compound's chemical behavior and potential biological activities.
Physical and Chemical Characteristics
The compound possesses several key physicochemical properties that define its potential interactions with biological systems:
Property | Value | Reference |
---|---|---|
Molecular Weight | 211.69 g/mol | |
XLogP3-AA | 1.6 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 1 | |
Exact Mass | 211.0763918 Da |
The moderate lipophilicity (XLogP3-AA of 1.6) suggests potential for both membrane permeability and water solubility, an important balance for pharmaceutical compounds . The presence of two hydrogen bond donors and two acceptors indicates the compound has potential for forming hydrogen bonds with biological targets, which is often crucial for drug-receptor interactions.
Nomenclature and Identification
Various identifiers provide standardized ways to reference this compound in chemical databases and literature:
Identifier Type | Value |
---|---|
IUPAC Name | 4-(3-chlorophenyl)piperidin-4-ol |
CAS Number | 70558-16-6 |
InChI | InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
InChIKey | PDJGUVHLVCOIFF-UHFFFAOYSA-N |
SMILES | C1CNCCC1(C2=CC(=CC=C2)Cl)O |
This compound has been indexed in multiple chemical databases including PubChem, EPA DSSTox, and Wikidata, indicating its recognition in the scientific community .
Structural Relationships and Classification
4-(3-Chlorophenyl)piperidin-4-ol belongs to the broader class of arylpiperidines, which have been extensively studied for their potential pharmacological properties. The compound's structure bears similarities to various pharmaceutical agents, particularly those that interact with central nervous system receptors.
Related Piperidine Derivatives
The structural features of 4-(3-Chlorophenyl)piperidin-4-ol place it within a family of compounds that have demonstrated significant pharmacological properties. Research on similar piperidine derivatives, particularly those with aryl substituents at the 4-position, has revealed important structure-activity relationships that may provide insight into the potential properties of this compound.
Studies on related compounds such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that structural modifications can significantly impact opioid receptor activity . These compounds are known to exhibit opioid receptor antagonist properties, with the position and nature of substituents playing crucial roles in determining receptor selectivity and potency.
Pharmacological Properties and Structure-Activity Relationships
While specific pharmacological data for 4-(3-Chlorophenyl)piperidin-4-ol is limited in the provided sources, insights can be drawn from studies on structurally related compounds.
Receptor Interactions
Research on related piperidine derivatives provides valuable context for understanding potential receptor interactions. N-substituted 4-(3-hydroxyphenyl)piperidines lacking a 4-methyl and/or a 3-methyl group on the piperidine ring have been found to function as opioid receptor antagonists . The positioning of substituents on both the piperidine ring and the aryl group significantly influences receptor selectivity and binding affinity.
In particular, studies have shown that N-phenylpropyl analogues of similar compounds tend to be more potent antagonists than their N-methyl counterparts . The orientation of the aryl group (equatorial versus axial) has also been identified as a critical factor in determining antagonist activity.
Effect of Substituents
The 3-chloro substituent on the phenyl ring of 4-(3-Chlorophenyl)piperidin-4-ol likely influences its pharmacological profile. Halogen substituents are known to affect lipophilicity, electronic properties, and metabolic stability. Studies on similar compounds suggest that the pattern of substitution on the aryl ring can significantly impact receptor binding profiles and pharmacological activity .
Research on related compounds has demonstrated that even small alterations to the basic structure can dramatically change the pharmacological profile from antagonist to mixed agonist-antagonist properties . This suggests that 4-(3-Chlorophenyl)piperidin-4-ol may possess unique pharmacological characteristics that warrant further investigation.
Synthetic Approaches and Chemical Reactions
The synthesis of 4-(3-Chlorophenyl)piperidin-4-ol and related compounds typically involves several key steps that establish the core structure and introduce the necessary substituents.
General Synthetic Strategies
Typical synthetic routes to similar piperidine derivatives often involve:
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Formation of the piperidine ring core
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Introduction of the aryl group at the 4-position
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Functionalization of the nitrogen atom
For related compounds, procedures involving catalytic hydrogenation and protective group strategies have been reported . These synthetic approaches often employ palladium catalysts for key transformations, particularly for reduction steps.
Analytical Characterization
Proper characterization of 4-(3-Chlorophenyl)piperidin-4-ol is essential for confirming its identity and purity in research and development settings.
Crystallographic Data
X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 4-(3-Chlorophenyl)piperidin-4-ol, particularly the orientation of the 3-chlorophenyl group relative to the piperidine ring. Studies on related compounds have utilized single-crystal X-ray structural studies to determine the orientation of aryl groups, finding that an equatorial orientation is often preferred for the aryl substituent at the 4-position .
Biological and Pharmacological Significance
The biological and pharmacological properties of 4-(3-Chlorophenyl)piperidin-4-ol warrant investigation based on the known activities of structurally related compounds.
Structure-Function Relationships
Research on related compounds suggests that specific structural features of 4-(3-Chlorophenyl)piperidin-4-ol would likely influence its biological activity:
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The hydroxyl group at the 4-position may serve as a hydrogen bond donor and acceptor in receptor binding
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The 3-chlorophenyl substituent likely affects lipophilicity and electronic properties
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The unsubstituted nitrogen of the piperidine ring provides a site for potential functionalization to modify pharmacokinetic and pharmacodynamic properties
Current Research and Future Directions
While specific research on 4-(3-Chlorophenyl)piperidin-4-ol is limited in the provided search results, several promising areas for future investigation can be identified.
Structure-Activity Relationship Studies
Systematic modification of the basic structure could yield valuable insights into structure-activity relationships:
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Variation of the substituent on the phenyl ring
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Introduction of substituents at different positions on the piperidine ring
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Functionalization of the nitrogen atom with various groups
These modifications could help establish a comprehensive understanding of how structural features influence biological activity.
Receptor Binding Studies
Detailed investigations of receptor binding profiles would be valuable for characterizing the pharmacological properties of 4-(3-Chlorophenyl)piperidin-4-ol:
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Binding affinity studies at various opioid receptor subtypes (μ, δ, κ)
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Functional assays to determine agonist/antagonist properties
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Selectivity profiling against other receptor types
Such studies would provide essential information about the compound's potential therapeutic applications and mechanism of action.
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